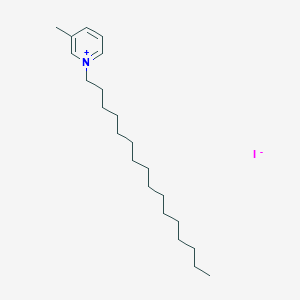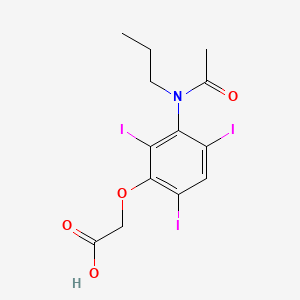
Acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- is a complex organic compound that features a phenoxy group substituted with three iodine atoms and an acetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- typically involves multiple steps. One common method includes the iodination of a phenoxy compound followed by the introduction of the acetamido group. The reaction conditions often require the use of strong acids or bases as catalysts and may involve elevated temperatures to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and acetamidation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the iodine atoms or modify the acetamido group.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce deiodinated or deacetylated derivatives.
Applications De Recherche Scientifique
Acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in diagnostic imaging due to the presence of iodine atoms, which enhance contrast in imaging techniques.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- involves its interaction with specific molecular targets. The iodine atoms in the compound can interact with biological molecules, potentially disrupting their normal function. The acetamido group may also play a role in binding to proteins or enzymes, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, (3-(N-methylacetamido)-2,4,6-triiodophenoxy)-
- Acetic acid, (3-(N-ethylacetamido)-2,4,6-triiodophenoxy)-
- Acetic acid, (3-(N-butylacetamido)-2,4,6-triiodophenoxy)-
Uniqueness
The uniqueness of acetic acid, (3-(N-propylacetamido)-2,4,6-triiodophenoxy)- lies in its specific substitution pattern and the presence of the propyl group. This structural variation can influence its reactivity and interactions with biological molecules, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
24340-10-1 |
|---|---|
Formule moléculaire |
C13H14I3NO4 |
Poids moléculaire |
628.97 g/mol |
Nom IUPAC |
2-[3-[acetyl(propyl)amino]-2,4,6-triiodophenoxy]acetic acid |
InChI |
InChI=1S/C13H14I3NO4/c1-3-4-17(7(2)18)12-8(14)5-9(15)13(11(12)16)21-6-10(19)20/h5H,3-4,6H2,1-2H3,(H,19,20) |
Clé InChI |
YYNCKHPUJKLFIS-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C1=C(C(=C(C=C1I)I)OCC(=O)O)I)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


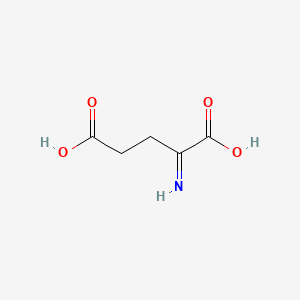
![1-Bicyclo[2.2.1]hept-2-yl-3-methylurea](/img/structure/B14710709.png)

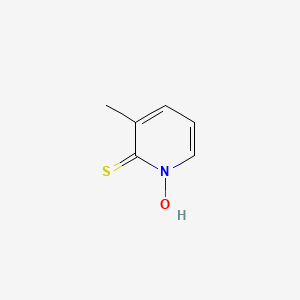
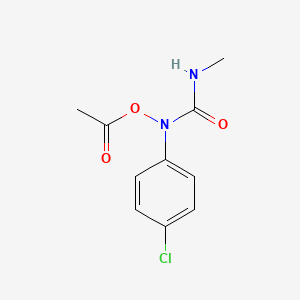
![2-Ethyl-2,3-dihydroimidazo[2,1-a]phthalazine](/img/structure/B14710739.png)
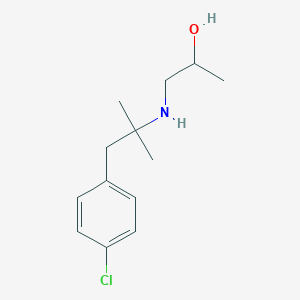
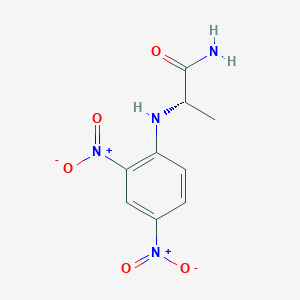
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)


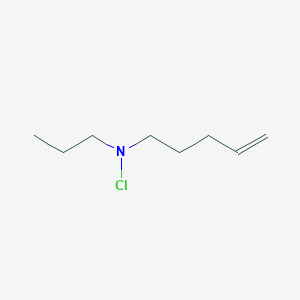
![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14710768.png)
